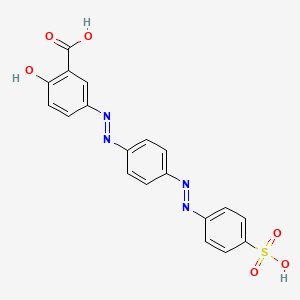

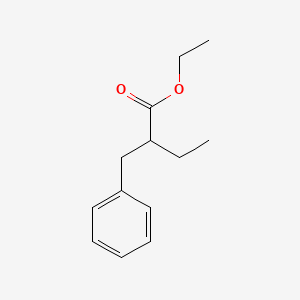

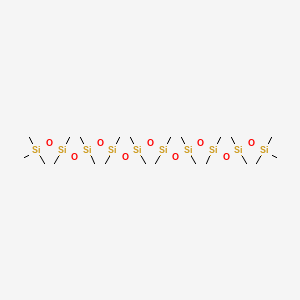

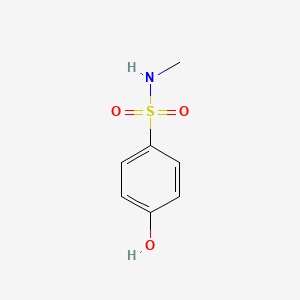

![molecular formula C7H10ClN3OS B1607312 2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide CAS No. 15777-41-0](/img/structure/B1607312.png)

2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide

Übersicht

Beschreibung

“2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide” is a compound that belongs to the class of 1,3,4-thiadiazole derivatives . These compounds are known for their diverse biological activities and are often used in medicinal chemistry .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives typically involves the use of hydrazonoyl halides with various reagents . For instance, potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide can be used . The specific synthesis process for “2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide” is not explicitly mentioned in the retrieved papers.Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse and depend on the specific compound and reaction conditions . The exact chemical reactions that “2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide” undergoes are not specified in the retrieved papers.Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Organic Chemistry

- Application Summary : This compound is used in the synthesis of various organic compounds .

- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Typically, this compound would be used as a reagent in a chemical reaction .

- Results or Outcomes : The outcomes of these reactions would depend on the specific synthesis being performed. In general, this compound can be used to introduce the 1,3,4-thiadiazole moiety into a larger molecule .

-

Scientific Field: Medicinal Chemistry

- Application Summary : Compounds similar to “2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide” have shown considerable anticancer activity against Hep-2 cell lines .

- Methods of Application : These compounds were likely tested in vitro using standard cell culture techniques. The specific experimental procedures would depend on the exact nature of the study .

- Results or Outcomes : The study concluded that the presence of nitro and chloro phenyl substituted 1,3,4-thiadiazoles showed significant anticancer activity .

-

Scientific Field: Pharmaceutical Chemistry

- Application Summary : A series of N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives have been synthesized .

- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Typically, this compound would be used as a reagent in a chemical reaction .

- Results or Outcomes : The outcomes of these reactions would depend on the specific synthesis being performed. In general, this compound can be used to introduce the 1,3,4-thiadiazole moiety into a larger molecule .

-

Scientific Field: Analytical Chemistry

- Application Summary : This compound is used in the separation of N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-p-toluenesulphonamide on Newcrom R1 HPLC column .

- Methods of Application : The compound is used as a standard in High Performance Liquid Chromatography (HPLC) for the separation and identification of N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-p-toluenesulphonamide .

- Results or Outcomes : The outcomes of these procedures would depend on the specific analysis being performed. In general, this compound can be used to calibrate the HPLC system for the analysis of N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-p-toluenesulphonamide .

-

Scientific Field: Material Science

- Application Summary : 2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide has been employed as a guest molecule to investigate solid-state 13C NMR spectra of inclusion compounds of 2,6-dimethyl-bicyclo .

- Methods of Application : The compound is used in the preparation of inclusion compounds for the investigation of solid-state 13C NMR spectra .

- Results or Outcomes : The outcomes of these procedures would depend on the specific analysis being performed. In general, this compound can be used to study the interaction of guest molecules with host materials .

- Scientific Field: Biochemistry

- Application Summary : This compound has been used in the study of protein binding. The thiadiazole moiety can interact with certain proteins and alter their function .

- Methods of Application : The compound is typically used in in vitro assays to study protein binding. The specific experimental procedures would depend on the exact nature of the study .

- Results or Outcomes : The outcomes of these procedures would depend on the specific analysis being performed. In general, this compound can be used to study the interaction of small molecules with proteins .

Zukünftige Richtungen

The future directions for research on “2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, more detailed studies on their synthesis, molecular structure, chemical reactions, and physical and chemical properties could also be beneficial.

Eigenschaften

IUPAC Name |

2-chloro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3OS/c1-4(2)6-10-11-7(13-6)9-5(12)3-8/h4H,3H2,1-2H3,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARFUCMXVZRFBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935801 | |

| Record name | 2-Chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide | |

CAS RN |

15777-41-0 | |

| Record name | Acetamide, 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015777410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

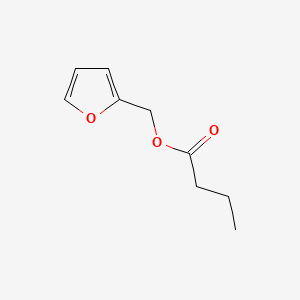

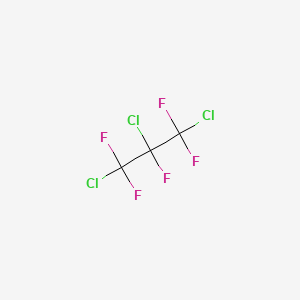

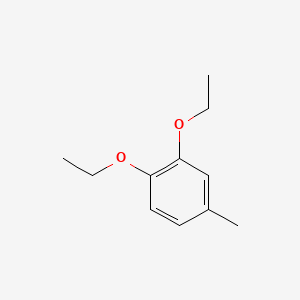

![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-](/img/structure/B1607249.png)